N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold linked to a 2,5-dimethyl-substituted benzene sulfonamide group. Its structure includes an ethanesulfonyl moiety at position 1 of the tetrahydroquinoline ring, which may enhance metabolic stability and binding affinity to biological targets. The 2,5-dimethyl substitution on the benzene ring likely contributes to hydrophobic interactions in target binding while modulating solubility.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-13-17(9-10-18(16)21)20-27(24,25)19-12-14(2)7-8-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWPCOZPYNWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, which is recognized for its diverse pharmacological properties, including antibacterial and anticancer activities. The incorporation of the tetrahydroquinoline moiety enhances its biological profile, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4S2 |
| IUPAC Name | This compound |
| Molecular Weight | 402.56 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit enzymes critical for bacterial folate synthesis, such as dihydropteroate synthetase. This inhibition disrupts bacterial growth and proliferation, showcasing its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that sulfonamides can effectively inhibit the growth of various bacterial strains by targeting folate synthesis pathways.
- Antifungal Properties : Some derivatives have also demonstrated activity against fungal pathogens.
Anticancer Activity
The tetrahydroquinoline structure is associated with various anticancer mechanisms:
- Cell Proliferation Inhibition : Compounds similar to this compound have been reported to inhibit cell proliferation in cancer cell lines.
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in tumor cells through various pathways.
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of sulfonamide derivatives.
- Method : Disk diffusion method against E. coli and S. aureus.
- Findings : Significant inhibition zones were observed for several derivatives compared to control groups.
-
Evaluation of Anticancer Properties :
- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., MCF-7).
- Method : MTT assay for cell viability.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of this compound suggests several possible medicinal applications:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The incorporation of the tetrahydroquinoline structure may enhance the activity against resistant strains of bacteria.
- Anticancer Research : Compounds with similar structures have been included in screening libraries for anticancer activity. The sulfonamide group is often associated with drugs that inhibit tumor growth by interfering with metabolic processes in cancer cells.
- Neurological Disorders : The tetrahydroquinoline framework is known to exhibit neuroprotective effects and may be explored for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthetic Applications
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide can be approached through various organic synthesis methods:
- Multi-step Synthesis : Utilizing established reactions to build the complex structure from simpler precursors.
- Modification of Existing Compounds : Chemical modifications can enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a structural and functional comparison is made with N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide (BB76948, CAS 946284-86-2), a closely related analog documented in the provided evidence . Key differences and implications are outlined below:
Structural and Physicochemical Differences
| Property | Target Compound (2,5-dimethyl) | BB76948 (4-methoxy-3,5-dimethyl) |
|---|---|---|
| Molecular Formula | C19H24N2O4S2 (inferred) | C20H26N2O5S2 |
| Molecular Weight | ~406.5 g/mol (estimated) | 438.56 g/mol |
| Substituents | 2,5-dimethyl benzene sulfonamide | 4-methoxy, 3,5-dimethyl benzene sulfonamide |
| Key Functional Groups | Two methyl groups (hydrophobic) | Methoxy (polar) + two methyl groups (mixed polarity) |
| Price (10mg) | Not available | $685.00 |
Functional Implications
However, the methyl groups in both compounds enhance membrane permeability due to increased lipophilicity .
Synthetic Accessibility: BB76948 is commercially available at 90% purity, with a 3-week lead time, suggesting established synthetic routes.
Potential Biological Activity: While direct data are lacking, methoxy-containing sulfonamides like BB76948 are often associated with enhanced hydrogen-bonding capabilities, which could improve target affinity. In contrast, the target compound’s methyl groups might favor hydrophobic binding pockets in enzymes or receptors .
Table: Comparative Pharmacological Hypotheses
| Parameter | Target Compound (2,5-dimethyl) | BB76948 (4-methoxy-3,5-dimethyl) |
|---|---|---|
| Solubility (logP) | Higher logP (estimated ~3.5) | Lower logP (estimated ~2.8) |
| Enzyme Inhibition | Likely hydrophobic-driven binding | Polar interactions via methoxy |
| Metabolic Stability | Ethanesulfonyl group may reduce CYP-mediated metabolism in both compounds | Similar stability profile |
Research Findings and Limitations
Key gaps include:
- Biological Activity: No IC50, Ki, or in vivo efficacy data for either compound.
- ADME Properties : Absorption, distribution, metabolism, and excretion parameters remain uncharacterized.
- Safety Profiles : Toxicity and selectivity data are absent.
Further studies should prioritize synthesizing the 2,5-dimethyl analog and benchmarking it against BB76948 in enzymatic assays to validate structural hypotheses .
Preparation Methods
Cyclization of Amino Acid Derivatives
Reaction of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid under P₂O₅/MSA conditions (20–30 equivalents of MSA at 65–75°C for 2–4 hours) yields enantiomerically pure tetrahydroquinoline derivatives. While the patent focuses on trifluoromethyl-substituted analogs, this protocol is adaptable to other substituents by modifying the starting amino acid.
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | P₂O₅/MSA (1:20–30 ratio) | |
| Temperature | 65–75°C | |
| Reaction Time | 2–4 hours | |
| Yield (Analog) | 70–85% |
Introduction of the Ethanesulfonyl Group
Ethanesulfonyl chloride is the primary reagent for introducing the ethanesulfonyl moiety to the tetrahydroquinoline nitrogen. Ambeed data highlights its use in sulfonylation reactions under mild conditions.
Sulfonylation of Tetrahydroquinoline Amine
A representative procedure involves reacting 1,2,3,4-tetrahydroquinolin-6-amine with ethanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The reaction achieves 73–79% yield after trituration with hexane or column chromatography.
Example Protocol
-
Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in DCM (50 mL).
-
Add TEA (15 mmol) and cool to 0°C.
-
Slowly add ethanesulfonyl chloride (12 mmol) dropwise.
-
Stir for 1 hour, then wash with 1N HCl and saturated brine.
-
Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Optimization Data
Coupling with 2,5-Dimethylbenzenesulfonamide
The final step involves coupling the ethanesulfonyl-tetrahydroquinoline intermediate with 2,5-dimethylbenzenesulfonyl chloride. PubChem data confirms analogous couplings using carbodiimide-based activating agents.
Sulfonamide Bond Formation
A two-step approach is preferred:
-
Sulfonation : React 2,5-dimethylbenzenesulfonyl chloride with the tetrahydroquinoline intermediate in DCM/TEA.
-
Amidation : Use N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in 1,4-dioxane to facilitate coupling.
Representative Procedure
-
Combine N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amine (5 mmol) and 2,5-dimethylbenzenesulfonyl chloride (5.5 mmol) in DCM (30 mL).
-
Add TEA (7.5 mmol) at 0°C, stir for 2 hours.
-
Extract with ethyl acetate, dry, and concentrate.
Yield Optimization
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Recent advances in microwave irradiation (100°C, 30 minutes) reduce reaction times for sulfonylation steps, though yields remain comparable to conventional methods.
Challenges and Limitations
-
Regioselectivity : Competing sulfonation at the tetrahydroquinoline C-3 position may occur without careful temperature control.
-
Purification : Silica gel chromatography is essential due to polar byproducts, but trituration with hexane/EtOAc (1:1) offers a scalable alternative.
-
Optical Purity : Racemization during cyclization necessitates chiral HPLC for enantiomeric resolution in some cases .
Q & A
Q. What are the standard synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.
- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using ethanesulfonyl chloride, requiring controlled temperature (0–5°C) and a base (e.g., triethylamine) to prevent side reactions.
- Step 3 : Coupling with 2,5-dimethylbenzenesulfonamide via nucleophilic substitution or amide-bond formation, often catalyzed by Pd or Cu in cross-coupling reactions . Key intermediates include the ethanesulfonyl-tetrahydroquinoline precursor and activated sulfonamide derivatives.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the tetrahydroquinoline and benzene rings. For example, downfield shifts in H NMR (~7.5–8.5 ppm) indicate sulfonamide protons.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1150–1350 cm) and amide (N–H bending at ~1550 cm) functional groups .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition Assays : Measure IC values against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates.
- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Variables : Reaction temperature, stoichiometry of sulfonylation reagents, and catalyst loading.
- Response Surface Methodology : Models interactions between variables to identify optimal conditions (e.g., 1.2 equivalents of ethanesulfonyl chloride at 40°C maximizes yield).
- Case Study : A flow-chemistry approach (as used in diphenyldiazomethane synthesis) can enhance reproducibility and reduce side-product formation .
Q. How to resolve contradictions in reported enzyme inhibition efficacy across studies?
- Structural Analysis : Compare crystal structures or docking simulations to assess binding mode variations (e.g., ethanesulfonyl group orientation affecting active-site access).
- Assay Conditions : Standardize buffer pH, ionic strength, and co-factor concentrations. For example, discrepancies in carbonic anhydrase inhibition may arise from differences in Zn availability .
Q. What computational strategies enable rational design of derivatives with improved target selectivity?
- Molecular Dynamics (MD) Simulations : Predict conformational stability of ligand-target complexes.
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization of the benzene ring .
Q. What strategies improve pharmacokinetic properties such as solubility and metabolic stability?
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to enhance solubility.
- CYP450 Inhibition Studies : Identify metabolic hotspots via liver microsome assays; blocking susceptible positions (e.g., para-methyl on benzene) reduces oxidative degradation.
- Co-crystallization : Structural insights from target-ligand complexes guide steric shielding of labile moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
